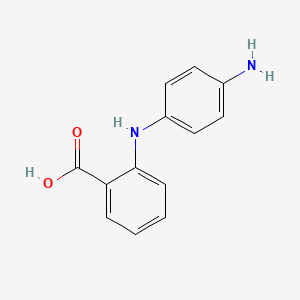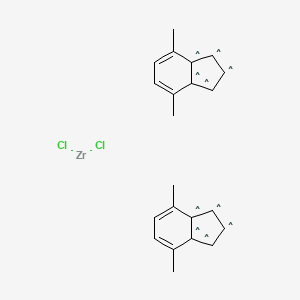
Bis(4,7-dimethylindenyl)zirconiumdichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4,7-dimethylindenyl)zirconiumdichloride is a chemical compound with the molecular formula C22H22Cl2Zr It is a metallocene complex, which means it contains a metal (zirconium) sandwiched between two cyclopentadienyl anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,7-dimethylindenyl)zirconiumdichloride typically involves the reaction of zirconium tetrachloride with 4,7-dimethylindenyl lithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4,7-dimethylindenyl)zirconiumdichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium complexes.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use reagents like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
Bis(4,7-dimethylindenyl)zirconiumdichloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Research is ongoing into its potential use in cancer treatment, as it can be used to deliver cytotoxic agents directly to tumor cells.
Industry: It is used in the production of high-performance materials, including specialty plastics and elastomers.
Mecanismo De Acción
The mechanism by which Bis(4,7-dimethylindenyl)zirconiumdichloride exerts its effects involves the coordination of the zirconium center with various ligands. This coordination can activate the ligands, making them more reactive and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of stable zirconium-ligand complexes.
Comparación Con Compuestos Similares
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar structure but with cyclopentadienyl ligands instead of 4,7-dimethylindenyl.
Bis(indenyl)zirconium dichloride: Similar structure but with indenyl ligands instead of 4,7-dimethylindenyl.
Bis(4,7-dimethylindenyl)hafnium dichloride: Similar structure but with hafnium instead of zirconium.
Uniqueness
Bis(4,7-dimethylindenyl)zirconiumdichloride is unique due to the presence of the 4,7-dimethylindenyl ligands, which provide steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in applications where specific reactivity or stability is required.
Propiedades
Fórmula molecular |
C22H22Cl2Zr |
|---|---|
Peso molecular |
448.5 g/mol |
InChI |
InChI=1S/2C11H11.2ClH.Zr/c2*1-8-6-7-9(2)11-5-3-4-10(8)11;;;/h2*3-7H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
XFIIDQNAANWLFW-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.CC1=CC=C([C]2[C]1[CH][CH][CH]2)C.Cl[Zr]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

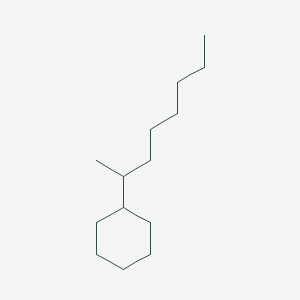
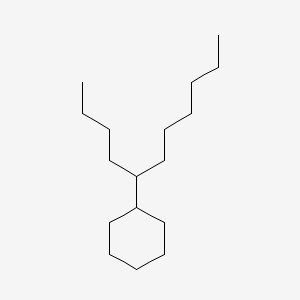
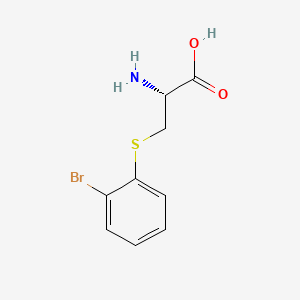
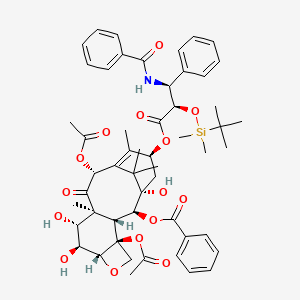
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
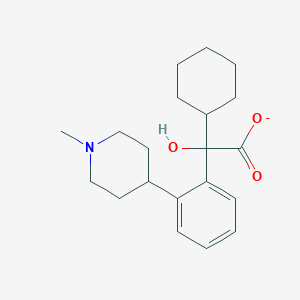
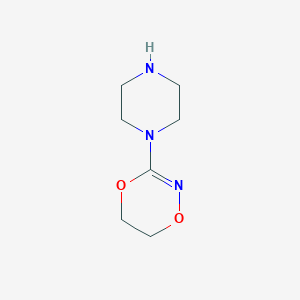

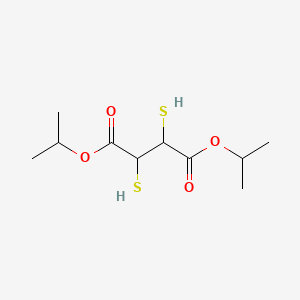
![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
